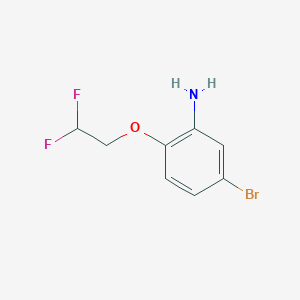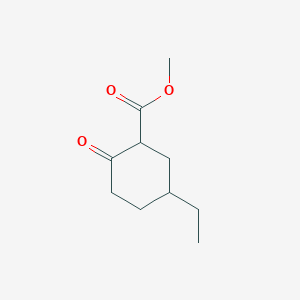
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C10H16O3 It is a derivative of cyclohexane, featuring an ester functional group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through the esterification of 5-ethyl-2-oxocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-ethyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of 5-ethyl-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: It may serve as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of methyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In chemical synthesis, the ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Methyl 2-oxocyclohexane-1-carboxylate: Lacks the ethyl group, leading to different reactivity and applications.
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.
Methyl 5-methyl-2-oxocyclohexane-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 5-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ALFBHYHEMIFTHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


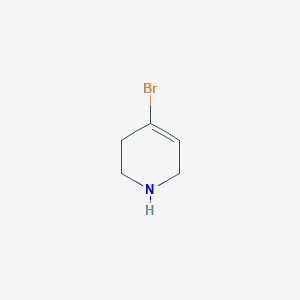
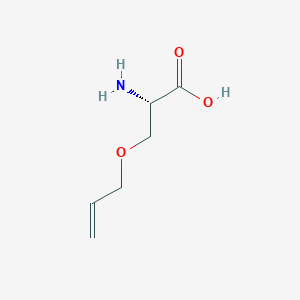
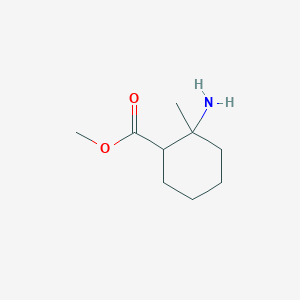
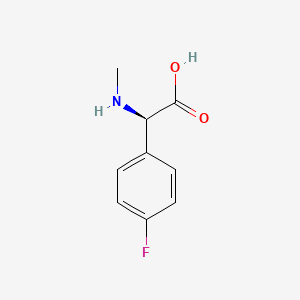
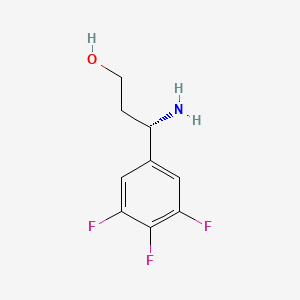
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063285.png)
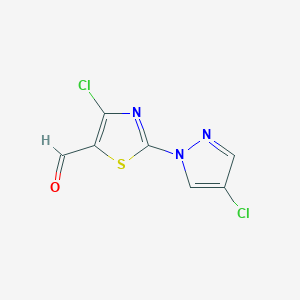

![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
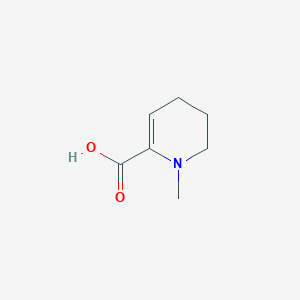

![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13063319.png)
